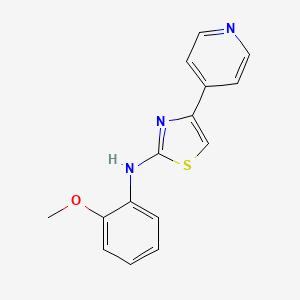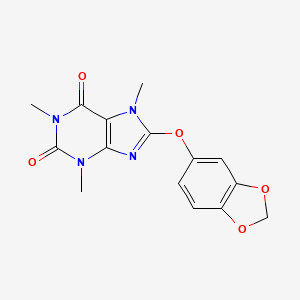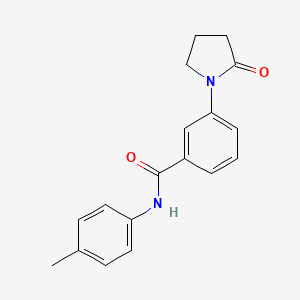
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. MPTA belongs to the class of thiazole derivatives that have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival. Furthermore, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, increase antioxidant capacity, and modulate energy metabolism. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further validated in clinical trials.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine research. One area of interest is the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drug delivery systems could improve its efficacy and reduce its toxicity. Overall, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 2-methoxyaniline with 2-bromo-4-pyridinecarboxaldehyde to form the intermediate product, 2-methoxy-N-(4-pyridinyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain the final product, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. The synthesis method has been optimized and reported in several research articles, and the purity and yield of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine have been found to be satisfactory.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-5-3-2-4-12(14)17-15-18-13(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYRPOPGOSKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5745969 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



